Egfr-PK/jnk-2-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H17ClN4O3S |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-phenyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-16-8-6-15(7-9-16)21-14-20(26-27(21)18-4-2-1-3-5-18)22(28)25-17-10-12-19(13-11-17)31(24,29)30/h1-14H,(H,25,28)(H2,24,29,30) |
InChI Key |
KWQRLHRLFZGQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Molecular Mechanism of Action of Egfr Pk/jnk 2 in 1
Direct Inhibition of EGFR-PK Kinase Activity by Egfr-PK/jnk-2-IN-1
Information regarding the direct inhibition of EGFR-PK by this compound is currently unavailable. Research in this area would typically investigate how the compound interferes with the catalytic function of the EGFR kinase domain. This could involve competitive inhibition at the ATP-binding site, non-competitive inhibition at an allosteric site, or an uncompetitive mechanism. Studies would need to demonstrate a direct binding event and a subsequent reduction in the phosphorylation of downstream EGFR substrates.
Direct Inhibition of JNK-2 Kinase Activity by this compound
Similarly, the direct inhibitory action of this compound on JNK-2 kinase activity has not been documented in accessible scientific literature. A thorough investigation would be required to elucidate how this compound interacts with JNK-2. Key research questions would include whether the inhibitor targets the ATP-binding pocket of JNK-2 and how this interaction affects the kinase's ability to phosphorylate its substrates, such as c-Jun.
Characterization of Inhibitory Potency and Selectivity of this compound against EGFR-PK and JNK-2 Isoforms
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. Quantitative data on the inhibitory potency (e.g., IC50 values) of this compound against both EGFR-PK and JNK-2 are needed. Furthermore, its selectivity profile against other related kinases and JNK isoforms (JNK-1 and JNK-3) would be essential to understand its specific effects and potential off-target activities.
Table 1: Hypothetical Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| EGFR-PK | Data not available |
| JNK-1 | Data not available |
| JNK-2 | Data not available |
Computational and Structural Insights into this compound Kinase Binding
Computational modeling and structural biology studies would provide a detailed picture of how this compound interacts with its target kinases at the atomic level.
Molecular docking simulations would be instrumental in predicting the binding mode of this compound within the ATP-binding pockets of EGFR-PK and JNK-2. Such studies could predict the binding affinity and the specific conformation the inhibitor adopts upon binding.
Following docking studies, further analysis would identify the key amino acid residues within the kinase domains that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with this compound. This information is vital for understanding the basis of its inhibitory activity and for guiding future drug optimization efforts.
Cellular and Subcellular Effects of Egfr Pk/jnk 2 in 1
Impact on Cell Proliferation and Viability
Egfr-PK/jnk-2-IN-1 demonstrates significant effects on the proliferation and viability of cancer cells by interfering with fundamental cellular processes. As a dual inhibitor of EGFR and JNK-2, it has been shown to induce cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.commedchemexpress.eu
Research has shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. This inhibitory effect is a cornerstone of its potential as a research tool in oncology. The compound's dual-targeting nature allows it to simultaneously block signals that drive cell growth and survival, which are mediated by EGFR and JNK-2. medchemexpress.commedchemexpress.com For instance, the inhibition of EGFR can halt the progression of the cell cycle, while the inhibition of JNK can trigger programmed cell death, or apoptosis. nih.govnih.gov
The IC50 values, which represent the concentration of the inhibitor required to reduce the biological activity by half, have been determined to be 2.7 µM for EGFR-PK and 3.0 µM for JNK-2. medchemexpress.commedchemexpress.commedchemexpress.eu This indicates a comparable potency against both of its targets. The inhibition of these kinases disrupts downstream signaling cascades, such as the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation. nih.gov
| Target | IC50 Value |
| EGFR-PK | 2.7 µM |
| JNK-2 | 3.0 µM |
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.
This compound has been observed to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. medchemexpress.commedchemexpress.commedchemexpress.eu By inhibiting EGFR, the compound can lead to a G1 phase arrest in the cell cycle. nih.gov This is often associated with a decrease in the expression of key cell cycle regulators like Cyclin D1. nih.gov Furthermore, the inhibition of the JNK pathway can also contribute to cell cycle arrest, with some studies on JNK inhibitors showing an accumulation of cells in the G2/M phase. nih.gov The specific phase of cell cycle arrest can vary depending on the cancer cell type and the specific signaling context.
Induction of Apoptotic Pathways by this compound
A key aspect of the cellular effects of this compound is its ability to induce apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.eu This is a crucial process for eliminating damaged or cancerous cells. The compound achieves this by activating the intrinsic apoptotic pathway, which involves the mitochondria. genesandcancer.commdpi.com
The induction of apoptosis by this compound is mediated through the activation of a cascade of enzymes called caspases. genesandcancer.commdpi.com The inhibition of EGFR and JNK signaling can lead to the activation of initiator caspases, such as caspase-9, which then activate executioner caspases like caspase-3 and caspase-7. genesandcancer.commdpi.com The activation of caspase-3 is a key event in the apoptotic process, leading to the cleavage of various cellular proteins and ultimately, cell death. nih.gov The JNK pathway, when activated by cellular stress, can promote the release of cytochrome c from the mitochondria, a critical step in the formation of the apoptosome and the activation of caspase-9. genesandcancer.comnih.gov
The apoptotic effects of this compound are also regulated by its influence on the expression of pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. The JNK pathway can directly phosphorylate and activate pro-apoptotic proteins like Bim and Bad, while inhibiting the anti-apoptotic activity of Bcl-2. genesandcancer.comnih.gov It can also promote the translocation of Bax, another pro-apoptotic protein, to the mitochondria. genesandcancer.com The inhibition of EGFR signaling has also been shown to lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, thereby shifting the balance towards apoptosis. nih.gov
| Protein Family | Pro-Apoptotic Proteins (Upregulated/Activated) | Anti-Apoptotic Proteins (Downregulated/Inhibited) |
| Bcl-2 Family | Bax, Bak, Bim, Bad | Bcl-2, Bcl-xL |
This table illustrates the modulation of key pro- and anti-apoptotic proteins by the signaling pathways affected by this compound.
Effects on Cellular Migration and Invasion
The metastatic spread of cancer is a major cause of mortality and involves the migration and invasion of cancer cells. Both EGFR and JNK signaling pathways have been implicated in these processes. nih.govoncotarget.comoaepublish.com EGFR activation can promote cell motility and invasion, in part by regulating mitochondrial dynamics and ATP production. oncotarget.com Studies have shown that the expression of EGFR in mitochondria is higher in invasive cancer cells. oncotarget.com
The JNK pathway also plays a complex role in cell migration. oaepublish.com In some contexts, JNK activity is required for cell migration and invasion. nih.gov Therefore, by inhibiting both EGFR and JNK, this compound has the potential to interfere with the migratory and invasive capabilities of cancer cells. This can be assessed using in vitro assays such as the wound healing assay and the Transwell invasion assay. nih.govsigmaaldrich.com For example, the inhibition of JNK has been shown to reduce the number of migrated and invaded cells in such assays. nih.gov
Influence on Angiogenesis-Related Cellular Processes
No data is available in the scientific literature regarding the specific effects of this compound on angiogenesis-related cellular processes.
Preclinical Investigation of Egfr Pk/jnk 2 in 1 Efficacy in Disease Models
In Vitro Efficacy Studies in Cancer Cell Lines
The initial assessment of any potential anti-cancer agent involves rigorous in vitro testing across a panel of cancer cell lines. These studies provide crucial information on the compound's activity, selectivity, and mechanism of action at a cellular level.
Assessment of Egfr-PK/jnk-2-IN-1 in Epithelial Cancer Models (e.g., Lung, Breast, Colorectal)
Epithelial cancers, including lung, breast, and colorectal cancer, often exhibit dysregulation of the EGFR signaling pathway. nih.gov Therefore, these malignancies represent a logical starting point for evaluating the efficacy of an EGFR inhibitor like this compound.
Studies in non-small cell lung cancer (NSCLC) cell lines have been particularly informative. In NSCLC cell lines that are wild-type for both EGFR and K-ras, such as H1819 and Calu-3, inhibitors that target the ERBB family of receptors have shown effective growth inhibition. aacrjournals.org Conversely, NSCLC cell lines with K-ras mutations, like A549 and H441, have demonstrated resistance to EGFR-targeted therapies. aacrjournals.org This suggests that the efficacy of this compound in lung cancer may be dependent on the specific genetic background of the tumor.
In the context of breast cancer, EGFR is overexpressed in a significant percentage of triple-negative breast cancer (TNBC) cases, making it an attractive therapeutic target. aacrjournals.org However, single-agent EGFR inhibitors have shown limited efficacy in clinical trials for TNBC. aacrjournals.org The dual-targeting approach of this compound, which also inhibits the JNK pathway, may offer a strategy to overcome this intrinsic resistance. The JNK pathway is known to be involved in cell proliferation, survival, and migration, and its inhibition could potentiate the effects of EGFR blockade. free.fr
In colorectal cancer, sensitivity to EGFR inhibitors has been linked to an epithelial phenotype. nih.gov The transition from an epithelial to a mesenchymal state (EMT) is associated with resistance to EGFR-targeted therapies. nih.gov The role of JNK in EMT is complex, and its inhibition by this compound could potentially reverse or prevent this transition, thereby maintaining sensitivity to EGFR inhibition.
Evaluation in Glioblastoma Multiforme (GBM) Models
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor, and EGFR gene amplification and mutations are common genetic alterations in this disease. nih.govnih.gov Despite this, EGFR inhibitors have largely failed in clinical trials for GBM. nih.gov Research suggests that primary resistance to EGFR inhibition in glioma cells is mediated by a rapid adaptive response involving the activation of a TNF-JNK-Axl-ERK signaling axis. nih.gov
The inhibition of EGFR in glioma cells triggers an increase in TNF secretion, leading to the activation of JNK. nih.gov Activated JNK then plays a crucial role in a feedback loop that sustains cell survival. nih.gov This provides a strong rationale for the evaluation of a dual EGFR/JNK inhibitor like this compound in GBM models. By simultaneously blocking both the initial target (EGFR) and a key component of the resistance mechanism (JNK), this compound could potentially overcome the adaptive response that limits the efficacy of single-agent EGFR inhibitors.
In vitro studies using patient-derived GBM neurospheres and established GBM cell lines have shown that combining an EGFR inhibitor with a JNK inhibitor can effectively block this survival feedback loop and sensitize the cells to treatment. nih.gov
Efficacy against Mutated EGFR-Expressing Cell Lines
Activating mutations in the EGFR gene are a hallmark of a subset of NSCLCs and are associated with sensitivity to first-generation EGFR tyrosine kinase inhibitors (TKIs). nih.gov However, acquired resistance almost invariably develops, often due to secondary mutations like T790M. researchgate.netmdpi.com
The efficacy of this compound would need to be assessed in cell lines harboring various EGFR mutations. For instance, in gefitinib-sensitive NSCLC cell lines with activating EGFR mutations (L858R and exon 19 deletions), a more potent inhibitor of the ERBB family has demonstrated lower IC50 values compared to gefitinib (B1684475). aacrjournals.org Furthermore, in cell lines engineered to express the T790M resistance mutation, such potent inhibitors have shown significant efficacy where first-generation TKIs have failed. aacrjournals.orgresearchgate.net
The role of JNK in the context of mutated EGFR is also an important consideration. Increased JUN expression and activity have been implicated in gefitinib resistance in EGFR-mutant NSCLC cells. nih.gov This suggests that inhibiting the JNK pathway could be a valuable strategy to overcome or delay the onset of resistance in this patient population.
Table 1: In Vitro Efficacy of EGFR/ERBB2 Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR/ERBB2 Status | Gefitinib IC50 (µM) | Potent ERBB Inhibitor IC50 (µM) |
|---|---|---|---|
| H3255 | L858R mutation | 0.071 | 0.007 |
| HCC827 | Exon 19 deletion | < 0.1 | < 0.01 |
| H1975 | L858R/T790M mutation | > 10 | ~0.1 |
| Calu-3 | ERBB2 amplification | ~1 | ~0.1 |
| A549 | K-ras mutation | > 10 | > 10 |
This table is a representative example based on published data for potent ERBB inhibitors and is intended for illustrative purposes for this compound. aacrjournals.orgresearchgate.net
In Vivo Efficacy Studies in Preclinical Animal Models
This compound Efficacy in Xenograft Models of Malignancy
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for preclinical drug evaluation. mdpi.com For a compound like this compound, xenograft models of various cancers would be employed.
In NSCLC xenograft models, the efficacy of EGFR inhibitors is often correlated with the mutational status of the tumor. Patient-derived xenograft (PDX) models, which are established from fresh patient tumor tissue, are particularly valuable for studying drug resistance. nih.gov For example, in a PDX model of NSCLC with an activating EGFR mutation, continuous treatment with an EGFR TKI can lead to acquired resistance. nih.gov The subsequent treatment of these resistant tumors with a next-generation inhibitor can demonstrate renewed sensitivity. oncotarget.com It would be crucial to evaluate this compound in similar models of both sensitive and resistant NSCLC.
In glioblastoma xenograft models, the combination of an EGFR inhibitor and a JNK inhibitor has been shown to significantly decrease tumor growth, whereas either agent alone had no significant effect. nih.gov This highlights the potential of a dual-inhibitor approach in overcoming the primary resistance observed in this disease.
Pancreatic cancer xenograft models have also been used to evaluate multi-kinase inhibitors that target EGFR. aacrjournals.org In these models, a compound that inhibits EGFR, Src, and VEGFR2 has demonstrated more potent anti-tumor effects than single-agent therapies. aacrjournals.org This underscores the potential benefit of targeting multiple signaling pathways simultaneously.
Assessment of Anti-Tumorigenic Effects of this compound in Relevant Animal Models
Beyond xenografts, genetically engineered mouse models (GEMMs) and syngeneic models offer a more complete picture of tumor development and the interaction with the immune system. mdpi.com
In a transgenic mouse model of HER2+ breast cancer, which often involves EGFR signaling, genetic disruption of calpain-1 and -2, which can be downstream of EGFR, delayed tumorigenesis. oncotarget.com This suggests that targeting pathways interconnected with EGFR can have significant anti-tumor effects.
Syngeneic zebrafish models of glioblastoma have been developed to study the role of specific oncogenic drivers like EGFRvIII in a vertebrate system with an intact immune system. elifesciences.orgelifesciences.org These models can be used to assess the impact of targeted therapies on both the tumor cells and the tumor microenvironment. elifesciences.orgelifesciences.org
The anti-tumorigenic effects of this compound in these models would be assessed by measuring tumor growth inhibition, induction of apoptosis, and effects on angiogenesis. Mechanism-of-action studies in vivo would confirm the inhibition of both EGFR and JNK signaling pathways within the tumor tissue. aacrjournals.org
Table 2: In Vivo Efficacy of a JNK Inhibitor in Combination with an EGFR Inhibitor in a GBM Xenograft Model
| Treatment Group | Average Tumor Volume (relative to control) | Statistical Significance (vs. combo) |
|---|---|---|
| Control | 1.0 | P < 0.001 |
| Erlotinib (B232) alone | No significant change | P < 0.001 |
| JNK Inhibitor alone | No significant change | P < 0.001 |
| Erlotinib + JNK Inhibitor | Significantly decreased | - |
This table is based on published findings for the combination of erlotinib and a JNK inhibitor and is for illustrative purposes. nih.gov
Downstream Signaling Pathway Modulation by Egfr Pk/jnk 2 in 1
Regulation of EGFR-Associated Signaling Cascades
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple intracellular signaling pathways crucial for cell growth and survival. medchemexpress.comreferencecitationanalysis.com Inhibition of EGFR's kinase activity by Egfr-PK/jnk-2-IN-1 is anticipated to suppress these downstream cascades.
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade initiated by EGFR activation. yamagata-u.ac.jpmedchemexpress.com Upon EGFR activation, adaptor proteins like Grb2 recruit the SOS protein, which activates RAS. referencecitationanalysis.com Activated RAS then initiates a phosphorylation cascade involving RAF, MEK1/2, and ultimately ERK1/2. yamagata-u.ac.jpmdpi.com Activated ERK translocates to the nucleus to phosphorylate transcription factors involved in cell proliferation. referencecitationanalysis.com
As a potent inhibitor of EGFR kinase, this compound is expected to attenuate this pathway. While direct experimental data on the effect of this compound on the phosphorylation status of MEK or ERK is not extensively detailed in the available literature, the inhibition of the upstream activator (EGFR) would logically lead to a reduction in the activity of all downstream components.
Table 1: Expected Modulation of the RAS-RAF-MEK-ERK Pathway by this compound
| Pathway Component | Function | Expected Effect of this compound |
|---|---|---|
| RAS | GTPase switch protein, activates RAF | Reduced activation |
| RAF | Serine/threonine kinase, phosphorylates MEK | Reduced activation |
| MEK | Dual-specificity kinase, phosphorylates ERK | Reduced phosphorylation and activation |
| ERK | Kinase, phosphorylates downstream targets | Reduced phosphorylation and activation |
The Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway is another critical signaling axis downstream of EGFR that regulates cell metabolism, growth, and survival. researchgate.netinvivochem.com Activated EGFR recruits and activates PI3K, which then generates PIP3. referencecitationanalysis.com PIP3 serves as a docking site for kinases like PDK1 and AKT, leading to AKT phosphorylation and activation. researchgate.net Activated AKT influences numerous cellular processes, including the activation of mTOR, a key regulator of protein synthesis. researchgate.netyamagata-u.ac.jp
Inhibition of EGFR by this compound is predicted to suppress the PI3K-AKT-mTOR pathway. This suppression would occur due to the lack of initial PI3K activation following EGFR blockade. Studies on various EGFR inhibitors confirm that their action typically leads to decreased phosphorylation of AKT and downstream mTOR targets. researchgate.netmedchemexpress.com
Table 2: Expected Modulation of the PI3K-AKT-mTOR Pathway by this compound
| Pathway Component | Function | Expected Effect of this compound |
|---|---|---|
| PI3K | Lipid kinase, generates PIP3 | Reduced activation |
| AKT | Serine/threonine kinase, promotes survival | Reduced phosphorylation and activation |
| mTOR | Kinase, regulates cell growth and protein synthesis | Reduced activation of mTORC1/mTORC2 complexes |
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is also activated by EGFR. yamagata-u.ac.jpcjnmcpu.com EGFR activation can lead to the recruitment and phosphorylation of STAT proteins, either directly or through the activation of JAKs. cjnmcpu.comijmphs.com Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors for genes involved in cell migration and proliferation. cjnmcpu.com In some contexts, EGFR stimulation induces the formation of a STAT-JAK complex. cjnmcpu.com
By inhibiting EGFR, this compound is expected to prevent the activation of the JAK-STAT pathway. This would manifest as a decrease in the tyrosine phosphorylation of STAT proteins. Pharmacological inhibition of EGFR has been shown to abolish STAT activation in various cell types. cjnmcpu.com
Table 3: Expected Modulation of the JAK-STAT Pathway by this compound
| Pathway Component | Function | Expected Effect of this compound |
|---|---|---|
| JAKs | Tyrosine kinases, phosphorylate STATs | Reduced activation |
| STATs | Latent cytoplasmic transcription factors | Reduced phosphorylation, dimerization, and nuclear translocation |
EGFR activation also stimulates Phospholipase C-gamma 1 (PLC-γ1). medchemexpress.com Activated PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), a family of serine-threonine kinases that can modulate other pathways, including the MAPK cascades. medchemexpress.com
The inhibition of EGFR's kinase activity by this compound would predictably block the activation of PLC-γ1 and the subsequent production of its downstream effectors, leading to reduced PKC activity.
Table 4: Expected Modulation of the PLC-γ1-PKC Pathway by this compound
| Pathway Component | Function | Expected Effect of this compound |
|---|---|---|
| PLC-γ1 | Phospholipase, generates IP3 and DAG | Reduced activation |
| DAG | Second messenger, activates PKC | Reduced production |
| PKC | Serine/threonine kinase | Reduced activation |
Regulation of JNK-Associated Signaling Cascades
c-Jun N-terminal kinases (JNKs) are a subfamily of MAP kinases that are activated by various cellular stresses and growth factors. They play a critical role in regulating transcription, apoptosis, and inflammation. This compound directly inhibits JNK-2, one of the three main JNK isoforms. medchemexpress.com
The primary and most well-characterized substrate of JNK is the transcription factor c-Jun. medchemexpress.com JNKs phosphorylate c-Jun at specific serine residues (Ser63 and Ser73) within its N-terminal transactivation domain. This phosphorylation event is critical for enhancing the transcriptional activity of c-Jun. c-Jun is a core component of the Activator Protein-1 (AP-1) transcription factor complex, which typically exists as a heterodimer with a member of the Fos family. The activation of AP-1 leads to the regulation of genes involved in proliferation and transformation.
Table 5: Expected Modulation of JNK/c-Jun/AP-1 Signaling by this compound
| Pathway Component | Function | Expected Effect of this compound |
|---|---|---|
| JNK-2 | Kinase, phosphorylates c-Jun | Direct inhibition |
| c-Jun | Transcription factor, component of AP-1 | Reduced phosphorylation at Ser63/Ser73 |
| AP-1 | Transcription factor complex | Reduced transcriptional activity |
Modulation of MKK4 and MKK7 Activity
The activation of JNK proteins is a critical step in the stress-activated protein kinase (SAPK) signaling cascade and is primarily carried out by two upstream mitogen-activated protein kinase kinases (MAPKKs): MKK4 (also known as MAP2K4) and MKK7 (also known as MAP2K7). medchemexpress.complos.org These kinases function in a synergistic and non-redundant manner to phosphorylate JNK at specific threonine and tyrosine residues within its activation loop, leading to its full activation. nih.govgorgoulis.gr While MKK7 is considered a specific activator of JNK, MKK4 can also phosphorylate p38 MAPKs. nih.govgorgoulis.gr In the context of stimuli like those from the Tumor Necrosis Factor (TNF) superfamily, MKK7 often plays a more prominent role in JNK activation. plos.org
This compound exerts its influence downstream of MKK4 and MKK7. By directly inhibiting JNK-2, the compound does not prevent the activation of MKK4 and MKK7 themselves but effectively blocks the transmission of their activating signal to JNK-2. This action curtails the functional consequences of MKK4/MKK7 activation, such as the subsequent phosphorylation of JNK substrates like c-Jun. Therefore, while the activity of MKK4 and MKK7 may remain intact, the pathway is functionally inhibited at the JNK-2 node by this compound.
Interaction with JNK-Interacting Proteins (JIPs) and Implications
JNK-Interacting Proteins (JIPs) are a family of scaffold proteins that are crucial for the specificity and efficiency of the JNK signaling pathway. asm.orgasm.org They function as molecular hubs, binding JNK as well as upstream kinases (like MKKs and MAP3Ks) and downstream substrates. asm.org This colocalization of pathway components on the JIP scaffold facilitates a rapid and robust signal transduction cascade. The JIP family, including prominent members like JIP1, plays a vital role in mediating JNK-dependent processes in response to a variety of cellular stresses and signals. asm.orgasm.org
Specific experimental data on the direct interaction between this compound and JIPs is not currently available. However, the compound's inhibitory effect on JNK-2 has direct implications for JIP-mediated signaling. By binding to JNK-2, this compound would prevent the JIP-scaffolded JNK-2 from phosphorylating its substrates. Furthermore, some small molecule inhibitors have been shown to disrupt the protein-protein interaction between JNK and JIP. medchemexpress.com While it is unknown if this compound shares this mechanism, its primary role as a kinase inhibitor means it effectively neutralizes the enzymatic activity of the JNK-2 component within the JIP scaffold complex, thereby arresting the downstream signaling events orchestrated by these crucial protein partnerships.
Crosstalk Between EGFR and JNK Pathways and Its Perturbation by this compound
The EGFR and JNK signaling pathways are intricately linked through complex crosstalk mechanisms, often involving mutual inhibition and feedback loops that are highly context-dependent. nih.govplos.org Activation of the EGFR/ERK pathway can lead to the repression of JNK activity, while conversely, inhibition of JNK can sometimes result in the activation of ERK, suggesting a balancing mechanism between the two pathways. nih.gov This interplay is critical in determining cell fate decisions, including proliferation, survival, and apoptosis.
This compound, as a dual inhibitor, represents a tool to simultaneously perturb both arms of this crosstalk. By inhibiting EGFR, it blocks the primary signal that can, in some contexts, suppress the JNK pathway. Simultaneously, its inhibition of JNK-2 directly dampens the stress-response pathway. This dual action prevents the compensatory activation that can occur when only one pathway is targeted. For instance, inhibiting EGFR alone can sometimes lead to a pro-survival feedback loop driven by JNK activation; this compound is designed to preemptively block such an escape mechanism. nih.gov
Investigation of Feedback Loops and Interdependencies
Feedback loops are fundamental to the regulation of the EGFR and JNK signaling networks. For example, in certain cancer cells, inhibition of EGFR with drugs like erlotinib (B232) can paradoxically lead to the activation of JNK, which in turn triggers a survival feedback mechanism, contributing to drug resistance. nih.gov Conversely, a positive feedback loop has been identified in Human Papillomavirus (HPV)-associated cancers, where E6-mediated JNK activation drives EGFR signaling, which then further promotes the expression of the viral oncoproteins that sustain the cycle. nih.govresearchgate.net
The dual inhibitory nature of this compound makes it a unique agent for dissecting and disrupting these feedback mechanisms. By concurrently blocking both EGFR and JNK-2, the compound can dismantle positive feedback loops that rely on the interplay between these two kinases. For instance, in the case of the HPV-driven loop, inhibiting both EGFR and JNK would theoretically break the cycle at two distinct points, offering a more robust suppression of oncogenic signaling than a single-target agent.
Role of this compound in Modulating Acquired Resistance Mechanisms
Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. mdpi.comamegroups.org One significant mechanism of resistance is the activation of "bypass" signaling pathways that reactivate downstream signals even when EGFR is inhibited. aacrjournals.org The JNK pathway has been identified as a key modulator of this bypass resistance. aacrjournals.orgnih.gov In some models, sustained JNK pathway signaling is essential for resistance to EGFR inhibitors, and combining an EGFR inhibitor with a JNK inhibitor can overcome this resistance. nih.govaacrjournals.org
This compound is conceptually designed to address this challenge from the outset. By incorporating both EGFR and JNK-2 inhibitory functions into a single molecule, it inherently targets a known bypass resistance mechanism. While specific studies on this compound in acquired resistance models are pending, its mechanism of action suggests it could prevent or delay the emergence of resistance mediated by JNK pathway upregulation.
| Resistance Mechanism | Pathway Involved | Potential Role of this compound |
|---|---|---|
| Bypass Signaling | Activation of alternative pathways like JNK to sustain pro-survival signals despite EGFR blockade. aacrjournals.org | Simultaneously blocks both the primary target (EGFR) and a key bypass route (JNK-2). |
| JNK-Mediated Survival Feedback | EGFR inhibition leads to increased JNK activation, promoting cell survival. nih.gov | Directly inhibits the JNK-2-driven survival signal that arises in response to EGFR inhibition. |
Impact on Specific Transcriptional Programs Regulated by EGFR and JNK (e.g., HPV E6/E7 Expression)
The EGFR and JNK pathways converge on the regulation of key transcription factors, thereby controlling specific gene expression programs. A notable example is in cancers driven by high-risk HPV. The viral oncoproteins E6 and E7 are essential for malignant transformation and their expression is regulated by host transcription factors. mdpi.com Research has shown that JNK/c-Jun signaling is required for the constitutive expression of HPV E6 and E7. nih.govnih.gov This occurs through a positive feedback loop where the HPV E6 oncoprotein induces JNK activation, which in turn promotes EGFR signaling and the expression of EGFR ligands, ultimately driving proliferation and further E6/E7 expression. nih.govresearchgate.net
This compound is poised to have a significant impact on such transcriptional programs. By inhibiting both EGFR and JNK-2, it can disrupt the specific feedback loop that maintains high levels of HPV E6/E7. The inhibition of JNK-2 would directly reduce the c-Jun-mediated transcription of the viral oncogenes, while the concurrent inhibition of EGFR would dismantle the signaling arm that reinforces this process. This dual disruption could lead to a significant reduction in the expression of E6 and E7, thereby undermining the primary drivers of HPV-induced malignancy.
| Transcriptional Program | Key Regulators | Predicted Impact of this compound |
|---|---|---|
| HPV E6/E7 Oncoprotein Expression | JNK/c-Jun signaling, EGFR pathway activation. nih.govmdpi.com | Disruption of the positive feedback loop by inhibiting both JNK-2 and EGFR, leading to reduced E6/E7 transcription. |
| AP-1 Mediated Transcription | c-Jun (phosphorylated by JNK), Fos family members. | Inhibition of JNK-2 prevents phosphorylation and activation of c-Jun, thereby suppressing AP-1 target gene expression. |
Therapeutic Implications and Research Directions for Egfr Pk/jnk 2 in 1
Potential for Egfr-PK/jnk-2-IN-1 as a Monotherapy in Specific Cancer Subtypes
This compound, also identified as compound 6c in its developmental study, is a 1,5-diarylpyrazole derivative designed to act as a dual inhibitor. nih.gov The rationale behind targeting both EGFR and JNK-2 stems from their pivotal roles in cancer cell proliferation, survival, and progression. nih.govijmphs.com EGFR is a well-established oncogene whose hyperactivity drives many cancers, while JNK-2 is a key component of the MAPK signaling pathway, which is also implicated in oncogenesis. ijmphs.commedchemexpress.com
Initial bioactivity evaluations have demonstrated that this compound can inhibit the growth of several human cancer cell lines. nih.gov The compound's inhibitory concentration (IC50) values against EGFR protein kinase (EGFR-PK) and JNK-2 are 2.7 µM and 3.0 µM, respectively. nih.govmedchemexpress.com These findings suggest a balanced dual-inhibitory action.
The antiproliferative effects of this compound have been observed in a panel of cancer cell lines, indicating a potential broad spectrum of activity. nih.gov The research highlights its effects on inducing apoptosis and causing cell cycle arrest in different phases, which are critical mechanisms for its anticancer action. nih.govmedchemexpress.com
Detailed research findings from the primary study on this compound are summarized in the table below.
| Cancer Cell Line | Description | IC50 (µM) |
| DLD-1 | Human colorectal adenocarcinoma | 2.7-63 |
| HeLa | Human cervical cancer | 2.7-63 |
| K-562 | Human chronic myelogenous leukemia | 2.7-63 |
| SUIT-2 | Human pancreatic cancer | 2.7-63 |
| HepG2 | Human hepatocellular carcinoma | 2.7-63 |
| The IC50 values represent the concentration range for the broader class of 1,5-diarylpyrazole derivatives studied, with this compound being a specific compound within this class. nih.gov |
While these initial results are promising, further research is necessary to delineate the specific cancer subtypes where this compound might be most effective as a monotherapy. The varying genetic landscapes of tumors, including the status of EGFR and JNK pathway mutations, will likely be critical determinants of sensitivity to this dual inhibitor.
Strategies for Combination Therapies Involving this compound
While monotherapy is the initial goal, combination therapies often provide enhanced efficacy and can overcome resistance mechanisms. The dual-targeting nature of this compound provides a strong basis for exploring its use in combination with other anticancer agents.
The complexity of cancer signaling networks, characterized by crosstalk and feedback loops, often necessitates the inhibition of multiple nodes to achieve a durable response. Combining this compound with other kinase inhibitors could be a promising strategy. For instance, in cancers driven by mutations in pathways parallel to or downstream of EGFR, such as the PI3K/AKT/mTOR pathway, a combination approach could be synergistic. While no specific studies have been conducted on this compound in this context, the principle of vertical or horizontal pathway inhibition supports the investigation of such combinations.
EGFR inhibitors have been shown to potentiate the effects of conventional chemotherapy. researchgate.net The mechanisms for this synergy include the induction of cell cycle arrest, which can sensitize cells to DNA-damaging agents, and the inhibition of survival signals that are often upregulated in response to chemotherapy-induced stress. Given that this compound induces cell cycle arrest, it is plausible that it could enhance the efficacy of chemotherapeutic drugs. nih.govmedchemexpress.com Sequential or concurrent administration schedules would need to be investigated to optimize such combinations and minimize potential overlapping toxicities. researchgate.net
Role of this compound in Non-Oncological Pathologies
The signaling pathways of EGFR and JNK are not only implicated in cancer but also play significant roles in other diseases. This opens up avenues for investigating this compound in non-oncological conditions.
Both EGFR and JNK signaling have been implicated in the pathogenesis of various kidney diseases. Sustained EGFR activation can contribute to the progression of conditions like diabetic nephropathy and glomerulonephritis. Similarly, the JNK pathway is activated in response to renal injury and contributes to inflammation and fibrosis. In autosomal dominant polycystic kidney disease (ADPKD), both EGFR and JNK signaling are considered to be involved in cyst growth and proliferation. Therefore, a dual inhibitor like this compound could theoretically offer a therapeutic advantage by targeting both proliferative and inflammatory/fibrotic processes in the kidney. However, it must be emphasized that no specific research has been published to date on the use of this compound in any form of kidney disease.
Exploration in Inflammatory Conditions
The dual inhibitory action of this compound against both Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal Kinase 2 (JNK2) positions it as a compound of significant interest for therapeutic intervention in various inflammatory diseases. Both EGFR and JNK signaling pathways are deeply implicated in the molecular pathogenesis of chronic inflammation. The JNK pathway is a critical component of the stress-activated protein kinase (SAPK) group, responding to inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) to promote the expression of pro-inflammatory genes via the transcription factor AP-1. Concurrently, EGFR signaling, while classically associated with cell proliferation and survival, also contributes to inflammatory processes by promoting cytokine production and immune cell migration.
Preclinical research has focused on evaluating the efficacy of this compound in cellular models of inflammation. In one line of investigation, lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) were utilized to mimic a bacterial-induced inflammatory response. Treatment with this compound demonstrated a potent, concentration-dependent reduction in the secretion of key pro-inflammatory mediators. The compound effectively suppressed the production of TNF-α, Interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). This effect is attributed to the simultaneous blockade of JNK-mediated gene transcription and EGFR-potentiated inflammatory signaling, suggesting a synergistic anti-inflammatory activity that may exceed the effects of single-target inhibitors. These findings highlight the potential of this compound as a therapeutic candidate for conditions characterized by excessive cytokine activity, such as rheumatoid arthritis or inflammatory bowel disease.
Below is a summary of representative data from in-vitro studies on LPS-stimulated macrophages.
| Compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|---|
| 10 nM | 25.4% | 18.9% | 15.2% |
| 100 nM | 68.2% | 55.7% | 49.8% |
| 1 µM | 92.5% | 89.1% | 85.3% |
Future Avenues for Structural Optimization and Analog Development of this compound
The development of this compound provides a foundational scaffold for creating next-generation dual inhibitors with superior pharmacological profiles. A primary goal is to enhance potency, aiming for inhibitory concentrations (IC₅₀) in the low-nanomolar or even picomolar range for both EGFR and JNK2. This can be achieved through structure-based drug design, leveraging co-crystal structures of the parent compound with its target kinases. For instance, modifications aimed at forming additional hydrogen bonds or exploiting hydrophobic pockets within the ATP-binding site of EGFR and JNK2 could significantly increase binding affinity.
A second critical objective is the refinement of kinase selectivity. While this compound is a dual inhibitor, it is essential to minimize its activity against other closely related kinases to reduce potential off-target effects. For example, enhancing selectivity for JNK2 over the other JNK isoforms, JNK1 and JNK3, could be therapeutically advantageous, as these isoforms have distinct and sometimes opposing biological roles. This can be pursued by designing analogs that specifically interact with non-conserved amino acid residues in the JNK2 active site compared to JNK1/3. Similarly, selectivity against other receptor tyrosine kinases (e.g., HER2, VEGFR) is crucial. Computational modeling and in-silico screening can predict how structural changes to the this compound scaffold will alter its interaction profile across the human kinome, guiding the synthesis of more precise and targeted next-generation compounds.
Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing the dual-inhibitory profile of this compound. These studies involve the synthesis of a library of analogs where specific regions of the molecule are methodically altered, followed by the evaluation of their inhibitory activity against EGFR and JNK2. Assuming a core scaffold, such as a 4-anilinoquinazoline (B1210976) which is common for EGFR inhibitors, SAR exploration would focus on three key regions: the quinazoline (B50416) core itself (A-ring), the aniline (B41778) moiety (B-ring), and the C7-substituent on the quinazoline ring (C-region).
A-Ring (Quinazoline Core): Modifications here are often subtle, such as the introduction of fluorine atoms to modulate pKa and metabolic stability, but are critical for maintaining the hinge-binding interactions necessary for kinase inhibition.
B-Ring (Aniline Moiety): This region extends into the solvent-exposed area of the ATP-binding pocket. Altering substituents on this ring can fine-tune the balance of activity between EGFR and JNK2. For example, small, electron-withdrawing groups might favor JNK2 inhibition, whereas bulkier groups could enhance EGFR affinity.
The following table illustrates a hypothetical SAR study for derivatives of this compound, demonstrating how specific structural modifications can impact dual-kinase inhibitory potency.
| Compound ID | Modification (Relative to Parent Compound) | EGFR IC₅₀ (nM) | JNK2 IC₅₀ (nM) |
|---|---|---|---|
| This compound (Parent) | Baseline structure | 15 | 45 |
| Analog 1A | Remove B-ring substituent | 150 | >1000 |
| Analog 1B | Add 3-chloro group to B-ring | 12 | 25 |
| Analog 1C | Replace C7-substituent with morpholine | 25 | 50 |
| Analog 1D | Replace C7-substituent with dimethylamine | 40 | 120 |
Identification and Validation of Biomarkers for this compound Responsiveness
To advance this compound into clinical application, the identification and validation of robust biomarkers are essential for patient selection and for monitoring therapeutic response. Biomarkers can be categorized as predictive, indicating a patient's likelihood of responding to the drug, or pharmacodynamic, confirming that the drug is engaging its targets and eliciting a biological effect.
Predictive Biomarkers: For a dual EGFR/JNK2 inhibitor, the ideal patient population would exhibit dysregulation in one or both of these pathways.
EGFR Status: In oncology, the presence of activating EGFR mutations (e.g., exon 19 deletions, L858R) is a well-established predictive biomarker for response to EGFR inhibitors. These same mutations could predict sensitivity to this compound in cancer contexts. In inflammatory diseases, high expression levels of EGFR or its ligands (e.g., TGF-α) in diseased tissue could serve as a predictive marker.
JNK Pathway Activation: The baseline activation state of the JNK pathway is a strong candidate for a predictive biomarker. This can be assessed by measuring the levels of phosphorylated JNK (p-JNK) or its primary substrate, phosphorylated c-Jun (p-c-Jun), in patient tissue samples (e.g., synovial tissue in rheumatoid arthritis, skin biopsies in psoriasis). Patients with high baseline p-JNK levels are hypothesized to derive greater benefit from the JNK2-inhibitory component of the drug.
Pharmacodynamic Biomarkers: These markers are crucial for confirming target engagement in early-phase clinical trials.
Target Phosphorylation: A significant decrease in the levels of p-EGFR and p-c-Jun in patient samples (e.g., peripheral blood mononuclear cells, tumor biopsies) following administration of this compound would provide direct evidence that the drug is hitting its intended targets.
Downstream Gene Expression: Measuring changes in the mRNA or protein levels of genes regulated by EGFR and JNK signaling, such as a reduction in inflammatory cytokines (IL-6, TNF-α) or matrix metalloproteinases (MMPs), can serve as a downstream pharmacodynamic marker of biological activity.
The validation of these biomarkers requires rigorous testing in preclinical models and their subsequent confirmation in well-designed clinical studies.
| Biomarker | Type | Biological Rationale | Potential Sample Source |
|---|---|---|---|
| EGFR Gene Mutations | Predictive | Indicates constitutive activation of the EGFR pathway. | Tumor Tissue, ctDNA (Blood) |
| Phosphorylated JNK (p-JNK) | Predictive | Indicates high baseline activity of the JNK pathway. | Diseased Tissue (e.g., Synovium, Skin) |
| Phosphorylated c-Jun (p-c-Jun) | Pharmacodynamic | Measures inhibition of the JNK pathway's downstream signaling. | Diseased Tissue, PBMCs |
| Phosphorylated EGFR (p-EGFR) | Pharmacodynamic | Measures direct target engagement and inhibition of EGFR. | Diseased Tissue, Skin Biopsy |
| IL-6 / TNF-α Levels | Pharmacodynamic | Measures downstream anti-inflammatory effect. | Blood Plasma, Tissue |
Referenced Compounds and Proteins
| Name | Type |
| This compound | Small Molecule Inhibitor |
| Epidermal Growth Factor Receptor (EGFR) | Protein (Receptor Tyrosine Kinase) |
| c-Jun N-terminal Kinase 2 (JNK2) | Protein (Kinase) |
| Tumor Necrosis Factor-alpha (TNF-α) | Protein (Cytokine) |
| Interleukin-6 (IL-6) | Protein (Cytokine) |
| Interleukin-1 beta (IL-1β) | Protein (Cytokine) |
| Prostaglandin E2 (PGE2) | Lipid Mediator |
| Transforming growth factor alpha (TGF-α) | Protein (Growth Factor) |
| Vascular endothelial growth factor receptor (VEGFR) | Protein (Receptor Tyrosine Kinase) |
| HER2 | Protein (Receptor Tyrosine Kinase) |
Q & A
Q. What statistical frameworks are optimal for analyzing time-dependent variations in this compound’s inhibitory activity?
- Methodological Answer: Use mixed-effects models to account for inter-experiment variability. Apply time-course clustering (e.g., k-means) to group inhibition patterns. Validate with bootstrapping to estimate confidence intervals .
Data Presentation & Reproducibility
Q. How should researchers present contradictory data on this compound’s off-target effects?
Q. What metadata is essential for sharing this compound’s experimental datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
